GC-7

Description

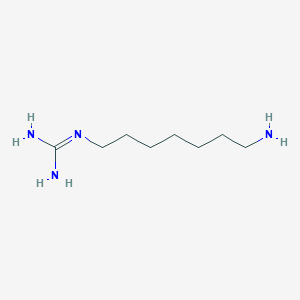

Structure

3D Structure

Properties

IUPAC Name |

2-(7-aminoheptyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOAMZOGXBMLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GC-7's Mechanism of Action in Inhibiting Deoxyhypusine Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1-guanyl-1,7-diaminoheptane, commonly known as GC-7, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). This enzyme catalyzes the first and rate-limiting step in the post-translational modification pathway of eukaryotic translation initiation factor 5A (eIF5A), known as hypusination. By competitively inhibiting the binding of the natural substrate, spermidine (B129725), this compound effectively halts the hypusination process, leading to the arrest of cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

The eIF5A Hypusination Pathway and the Role of Deoxyhypusine Synthase

The hypusination of eIF5A is a unique and essential post-translational modification found in all eukaryotes.[1] It involves the conversion of a specific lysine (B10760008) residue within the eIF5A precursor to the amino acid hypusine. This process is critical for the biological activity of eIF5A, which plays a vital role in protein synthesis, specifically in the elongation and termination phases of translation.[2]

The hypusination pathway consists of two enzymatic steps:

-

Deoxyhypusine Synthesis: Deoxyhypusine synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein.[2][3] This reaction is NAD+-dependent.[3]

-

Hydroxylation: Deoxyhypusine hydroxylase (DOHH) then hydroxylates the resulting deoxyhypusine residue to form the mature hypusinated eIF5A.[2]

DHS is the rate-limiting enzyme in this pathway, making it a prime target for therapeutic intervention.[4]

This compound: A Competitive Inhibitor of Deoxyhypusine Synthase

This compound is a structural analog of spermidine and acts as a competitive inhibitor of DHS.[5] It binds to the spermidine-binding site on the enzyme, preventing the natural substrate from accessing the active site and thereby blocking the first step of hypusination.[2] The potent inhibitory nature of this compound makes it an invaluable tool for studying the physiological roles of eIF5A and a potential therapeutic agent in diseases characterized by aberrant cell proliferation, such as cancer.[2][6]

Quantitative Inhibitory Data

The inhibitory potency of this compound against deoxyhypusine synthase has been quantified in several studies. The following table summarizes the key quantitative data.

| Parameter | Value | Species/Assay Conditions | Reference |

| Ki | ~10 nM | Not specified | |

| Ki | 9.7 nM | Not specified | [7] |

| Ki | 10 nM | Human DHS | [2] |

| IC50 | 6.8 nM | 5 µM spermidine | [8] |

| IC50 | 0.14 µM | P. vivax DHS | [9] |

Note: The Km of spermidine for DHS is significantly higher than the Ki of this compound, with one source stating that the Ki of this compound is approximately 500 times lower than the Km of spermidine, highlighting the high affinity of the inhibitor for the enzyme.[2]

Experimental Protocols for Assessing this compound Inhibition of Deoxyhypusine Synthase

Several methods can be employed to measure the inhibitory activity of this compound on DHS. Below are two detailed protocols for commonly used assays.

Non-Radioactive Deoxyhypusine Synthase Assay (Luminescence-Based)

This assay measures the production of NADH, a co-product of the DHS reaction, using a luminescent detection reagent.[1]

Materials:

-

Recombinant human Deoxyhypusine Synthase (DHS)

-

eIF5A precursor protein

-

Spermidine

-

NAD+

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)

-

NADH-Glo™ Assay reagent (Promega)

-

96-well white, opaque microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water).

-

Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

-

Prepare a reaction master mix containing NAD+ (final concentration 100 µM), spermidine (final concentration 20 µM), and eIF5A precursor (final concentration 10 µM) in the assay buffer.

-

Prepare a solution of DHS enzyme in the assay buffer (e.g., 0.5 µg per reaction).

-

-

Assay Setup:

-

To each well of a 96-well plate, add the desired volume of the this compound dilution or vehicle control.

-

Add the reaction master mix to each well.

-

Initiate the reaction by adding the DHS enzyme solution to each well. The final reaction volume is typically 20-50 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a set period (e.g., 2 hours).

-

-

Detection:

-

Prepare the NADH-Glo™ reagent according to the manufacturer's instructions.

-

Add an equal volume of the NADH-Glo™ reagent to each well of the reaction plate.

-

Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

-

-

Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of NADH produced and thus to the DHS activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Radioactive Deoxyhypusine Synthase Assay

This traditional method measures the incorporation of radiolabeled spermidine into the eIF5A precursor.[1]

Materials:

-

Recombinant human Deoxyhypusine Synthase (DHS)

-

eIF5A precursor protein

-

[1,8-³H]spermidine

-

Unlabeled spermidine

-

NAD+

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)

-

Bovine Serum Albumin (BSA) as a carrier protein

-

Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a reaction mixture containing Assay Buffer, NAD+ (final concentration 100 µM), BSA (e.g., 20 µg), eIF5A precursor (e.g., 3.4 µg), a mix of [³H]spermidine (e.g., 3.6 µCi) and unlabeled spermidine (to achieve a final concentration of 20 µM), and the desired concentration of this compound.

-

-

Assay Setup:

-

In microcentrifuge tubes, combine the reaction mixture components.

-

-

Initiate Reaction:

-

Initiate the reaction by adding the DHS enzyme (e.g., 0.1 µg) to each tube. The final reaction volume is typically 20 µL.

-

-

Incubation:

-

Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stopping the Reaction and Precipitation:

-

Stop the reaction by adding an excess of cold 10% TCA.

-

Allow the protein to precipitate on ice for at least 30 minutes.

-

-

Filtration and Washing:

-

Spot the contents of each tube onto a labeled filter paper disc.

-

Wash the filter discs extensively with 5% TCA to remove unincorporated [³H]spermidine.

-

Perform a final wash with ethanol (B145695) or acetone (B3395972) and allow the discs to dry completely.

-

-

Measurement:

-

Place each dried filter disc into a scintillation vial.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

The CPM value is proportional to the amount of [³H]spermidine incorporated into eIF5A, and thus to DHS activity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value as described in the non-radioactive assay protocol.

-

Visualizations

Signaling Pathway: The eIF5A Hypusination Pathway and Inhibition by this compound

Caption: The eIF5A hypusination pathway and its inhibition by this compound.

Experimental Workflow: Determining the IC50 of this compound for Deoxyhypusine Synthase

Caption: Workflow for determining the IC50 of this compound against DHS.

Structural Basis of this compound Inhibition

Crystallographic studies of human DHS in complex with this compound have provided detailed insights into its inhibitory mechanism.[2][10] this compound occupies the same binding pocket as the natural substrate, spermidine.[2] The binding site is located at the interface of two DHS monomers within the homotetrameric enzyme complex.[2][10] The inhibitor forms key interactions with amino acid residues within this pocket, effectively blocking the entry and binding of spermidine.[11] This structural understanding is crucial for the rational design of novel and more potent DHS inhibitors with improved pharmacological properties.

Conclusion

This compound is a well-characterized, potent competitive inhibitor of deoxyhypusine synthase. Its ability to specifically block the first step of the essential eIF5A hypusination pathway has made it an indispensable tool for cell biology research and a promising lead compound for the development of therapeutics targeting diseases dependent on high rates of cell proliferation. The quantitative data, detailed experimental protocols, and mechanistic visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. A new nonradioactive deoxyhypusine synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The spermidine analogue GC7 (N1-guanyl-1,7-diamineoheptane) induces autophagy through a mechanism not involving the hypusination of eIF5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. An experimental target-based platform in yeast for screening Plasmodium vivax deoxyhypusine synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-function studies of human deoxyhypusine synthase: identification of amino acid residues critical for the binding of spermidine and NAD - PMC [pmc.ncbi.nlm.nih.gov]

N1-Guanyl-1,7-diaminoheptane: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-guanyl-1,7-diaminoheptane, commonly known as GC7, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). This enzyme catalyzes the first and rate-limiting step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cell proliferation and differentiation. The unique mechanism of action of GC7 has positioned it as a valuable tool for studying the physiological roles of eIF5A and as a potential therapeutic agent in various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activities of GC7, with a focus on detailed experimental protocols and the elucidation of its associated signaling pathways.

Discovery and Synthesis

N1-guanyl-1,7-diaminoheptane was first described as a potent inhibitor of deoxyhypusine synthase in a 1993 publication by Jakus, Wolff, Park, and Folk.[1] The study aimed to probe the spermidine-binding site of DHS by synthesizing and testing a series of bis- and mono-guanylated diamines and polyamines.[1] Among the tested compounds, N1-guanyl-1,7-diaminoheptane emerged as the most effective inhibitor, exhibiting a Ki value in the nanomolar range.[1]

The synthesis of N1-guanyl-1,7-diaminoheptane can be achieved through a selective mono-guanidinylation of 1,7-diaminoheptane. A plausible synthetic route involves the protection of one of the primary amino groups of 1,7-diaminoheptane, followed by guanidinylation of the unprotected amine, and subsequent deprotection to yield the final product.

Chemical Properties

N1-guanyl-1,7-diaminoheptane is a polyamine analog characterized by a seven-carbon aliphatic chain with a terminal primary amine and a guanidinium (B1211019) group. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(7-aminoheptyl)guanidine | PubChem |

| Synonyms | GC7, N-(7-Aminoheptyl)guanidine | Multiple Sources |

| CAS Number | 150333-69-0 | Multiple Sources |

| Molecular Formula | C8H20N4 | PubChem |

| Molecular Weight | 172.27 g/mol | PubChem |

| Appearance | White to off-white powder | Commercial Suppliers |

| Solubility | Soluble in water and dilute acetic acid | AdipoGen |

| Ki for DHS | ~10 nM | Jakus et al., 1993[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed to characterize the biological effects of N1-guanyl-1,7-diaminoheptane.

Deoxyhypusine Synthase (DHS) Inhibition Assay

This non-radioactive, fluorescence-based assay measures the activity of DHS by quantifying the amount of NADH produced during the reaction.

Materials:

-

Recombinant human Deoxyhypusine Synthase (DHS)

-

Recombinant human eIF5A precursor protein

-

Spermidine

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

N1-guanyl-1,7-diaminoheptane (GC7)

-

Assay buffer (50 mM HEPES, pH 7.5, 1 mM DTT)

-

NADH detection kit

-

96-well microplate (black, flat-bottom)

-

Plate reader capable of measuring fluorescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of GC7 in water or a suitable buffer.

-

Prepare serial dilutions of GC7 in assay buffer.

-

Prepare a solution of recombinant human DHS in assay buffer.

-

Prepare a master mix containing the eIF5A precursor protein, spermidine, and NAD+ in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 5 µL of the GC7 dilution or vehicle control.

-

Add 40 µL of the master mix to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 5 µL of the DHS enzyme solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction according to the NADH detection kit manufacturer's instructions.

-

Add the NADH detection reagent to each well.

-

Incubate at room temperature for the time specified in the kit protocol.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of GC7 compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the GC7 concentration and fitting the data to a dose-response curve.

-

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

N1-guanyl-1,7-diaminoheptane (GC7)

-

MTS reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

GC7 Treatment:

-

Prepare serial dilutions of GC7 in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of GC7. Include a vehicle-only control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the media-only blank from all readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the GC7 concentration and fitting the data to a dose-response curve.

-

Quantitative Data: IC50 Values of GC7 in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Treatment Duration (h) | Reference |

| H9 | Human T-cell leukemia | Not specified | Not specified | Shi et al., 1997[2] |

| HeLa | Human cervical cancer | Not specified | Not specified | Shi et al., 1997[2] |

| v-src-transformed NIH3T3 | Murine fibroblast | Not specified | Not specified | Shi et al., 1997[2] |

| HUVEC | Human umbilical vein endothelial cells | Cytostatic at 10 µM | Not specified | Lee et al., 2001[3] |

| Huh7, Hep3B, HepG2 | Human hepatocellular carcinoma | Synergistic with doxorubicin (B1662922) | Not specified | Lou et al., 2013[4] |

| Two ALL cell lines | Acute lymphoblastic leukemia | Synergistic with vincristine (B1662923) | Not specified | Ge et al., 2017[5] |

| Cal27, Tca8113, HN30 | Oral squamous cell carcinoma | Low cytotoxicity alone | 48 | Zhang et al., 2018 |

| Three NSCLC cell lines | Non-small cell lung cancer | Synergistic with cetuximab | Not specified | Bao et al., 2016 |

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p21 and Rb, in cells treated with GC7.

Materials:

-

GC7-treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (Typical dilutions: anti-p21 1:1000, anti-phospho-Rb 1:1000, anti-total-Rb 1:1000, anti-GAPDH 1:5000).

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with GC7.

Materials:

-

GC7-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Mechanisms of Action

N1-guanyl-1,7-diaminoheptane's primary mechanism of action is the competitive inhibition of deoxyhypusine synthase (DHS). This leads to a depletion of hypusinated eIF5A, which in turn affects multiple downstream cellular processes.

Inhibition of eIF5A Hypusination and Protein Translation

Induction of Cell Cycle Arrest via the p21/Rb Pathway

Involvement of the AMPK and Mitochondrial Apoptotic Pathways

Conclusion

N1-guanyl-1,7-diaminoheptane (GC7) is a foundational tool for investigating the biological functions of deoxyhypusine synthase and eIF5A. Its potent and specific inhibitory activity has been instrumental in elucidating the role of eIF5A hypusination in cell cycle progression, proliferation, and survival. The detailed experimental protocols and an understanding of the intricate signaling pathways affected by GC7, as outlined in this guide, provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies. Further research into the therapeutic potential of GC7 and the development of second-generation DHS inhibitors hold significant promise for the treatment of cancer and other proliferative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on endothelial cell growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N1-guanyl-1,7-diaminoheptane (GC7) enhances the therapeutic efficacy of doxorubicin by inhibiting activation of eukaryotic translation initiation factor 5A2 (eIF5A2) and preventing the epithelial-mesenchymal transition in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N1-guanyl-1,7-diaminoheptane enhances the chemosensitivity of acute lymphoblastic leukemia cells to vincristine through inhibition of eif5a-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function and Cellular Targets of GC-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC-7, N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS), a critical enzyme in the eukaryotic translation initiation factor 5A (eIF5A) activation pathway. This post-translational modification, known as hypusination, is essential for the function of eIF5A in protein synthesis, particularly in the elongation of polyproline-containing peptides. By targeting DHS, this compound effectively blocks the hypusination of eIF5A, leading to a cascade of cellular effects, including cell growth inhibition, cell cycle arrest, and apoptosis. Its role in sensitizing cancer cells to conventional chemotherapeutics, particularly under hypoxic conditions, has positioned this compound as a promising agent in oncology research. This technical guide provides a comprehensive overview of the biological functions and cellular targets of this compound, including quantitative data on its activity, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Introduction

Eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique post-translational modification essential for its activity.[1][2] This two-step enzymatic process is initiated by deoxyhypusine synthase (DHS), which transfers an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor.[2][3] The resulting deoxyhypusinated eIF5A is then hydroxylated by deoxyhypusine hydroxylase (DOHH) to form the mature, active hypusinated eIF5A (eIF5A-H).[2]

Active eIF5A plays a crucial role in translation elongation, facilitating the synthesis of proteins containing difficult-to-translate sequences such as polyproline tracts.[1] Given the importance of protein synthesis in cell growth and proliferation, the eIF5A hypusination pathway has emerged as a compelling target for therapeutic intervention, particularly in cancer, where protein synthesis is often dysregulated.

This compound is a structural analog of spermidine and acts as a potent competitive inhibitor of DHS.[3] By blocking the first and rate-limiting step of hypusination, this compound effectively depletes the pool of active eIF5A, leading to profound effects on cellular function.

Biological Function of this compound

The primary biological function of this compound is the inhibition of cell proliferation through the disruption of the eIF5A hypusination pathway. This leads to a variety of downstream effects, including:

-

Inhibition of Protein Synthesis: By preventing the activation of eIF5A, this compound impairs the translation of a subset of mRNAs, particularly those encoding proteins with polyproline motifs, which are often involved in cell structure, signaling, and proliferation.

-

Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest, primarily at the G1 phase.[1][4] This is often mediated by the upregulation of cell cycle inhibitors like p21 and the subsequent hypophosphorylation of the retinoblastoma protein (Rb).[1]

-

Induction of Apoptosis: In several cancer cell lines, this compound treatment leads to programmed cell death.

-

Reversal of Chemoresistance: Notably, this compound can sensitize cancer cells to conventional chemotherapeutic agents, such as doxorubicin. This effect is particularly pronounced in hypoxic tumor microenvironments, where it can reverse hypoxia-induced chemoresistance by modulating the HIF-1α signaling pathway.[5]

Cellular Targets of this compound

The direct cellular target of this compound is deoxyhypusine synthase (DHS) . By inhibiting this enzyme, this compound indirectly targets the function of eukaryotic translation initiation factor 5A (eIF5A) . The downstream signaling pathways affected by this compound include:

-

eIF5A Hypusination Pathway: This is the primary pathway disrupted by this compound.

-

p21/Rb Signaling Pathway: this compound can induce the expression of the cyclin-dependent kinase inhibitor p21, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry and leading to G1 cell cycle arrest.[1][6]

-

HIF-1α Signaling Pathway: Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes that contribute to chemoresistance. This compound has been shown to counteract these effects, though the precise mechanism of its interaction with the HIF-1α pathway is still under investigation.[5][7]

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| Huh7 | Hepatocellular Carcinoma | ~20-40 | 48h, CCK-8 assay | [5] |

| Hep3B | Hepatocellular Carcinoma | ~20-40 | 48h, CCK-8 assay | [5] |

| SNU387 | Hepatocellular Carcinoma | ~20-40 | 48h, CCK-8 assay | [5] |

| SNU449 | Hepatocellular Carcinoma | ~20-40 | 48h, CCK-8 assay | [5] |

| Neuroblastoma (various) | Neuroblastoma | Varies | Dose-dependent inhibition of proliferation | [1] |

| HCT-116 | Colorectal Carcinoma | Varies | Dose-dependent inhibition of hypusination | [8] |

Experimental Protocols

Deoxyhypusine Synthase (DHS) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DHS.

Materials:

-

Recombinant human DHS enzyme

-

Recombinant human eIF5A precursor protein

-

Spermidine

-

NAD+

-

This compound

-

Assay buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)

-

NADH detection reagent (e.g., NADH-Glo™ Assay)

-

96-well plate

-

Plate reader (luminescence)

Procedure: [9]

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare solutions of DHS, eIF5A, spermidine, and NAD+ in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 5 µL of the this compound dilution or vehicle control to each well.

-

Prepare a master mix containing eIF5A, spermidine, and NAD+ in assay buffer.

-

Add 40 µL of the master mix to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 5 µL of the DHS enzyme solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

Add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of DHS inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTS reagent (containing PES)

-

96-well cell culture plates

-

Microplate reader (absorbance at 490 nm)

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTS Addition and Incubation:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1 to 4 hours at 37°C.

-

-

Data Acquisition:

-

Record the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

-

Western Blot Analysis of Hypusinated eIF5A

This technique is used to detect the levels of hypusinated eIF5A in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against hypusinated eIF5A

-

Primary antibody against total eIF5A

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

Sample Preparation:

-

Lyse the treated cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Prepare protein samples for electrophoresis by adding loading buffer and heating.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against hypusinated eIF5A overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with antibodies against total eIF5A and a loading control to normalize the data.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure: [12]

-

Cell Preparation:

-

Harvest the treated cells and wash them with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

-

Data Analysis:

-

Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualization of Signaling Pathways and Workflows

eIF5A Hypusination Pathway and Inhibition by this compound

Caption: The eIF5A hypusination pathway and its inhibition by this compound at the level of DHS.

This compound Induced Cell Cycle Arrest via the p21/Rb Pathway

Caption: this compound induces G1 cell cycle arrest through the p21/Rb signaling pathway.

This compound Reversal of Hypoxia-Induced Chemoresistance

Caption: this compound reverses hypoxia-induced chemoresistance by targeting the HIF-1α pathway.

Experimental Workflow for Evaluating this compound

References

- 1. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients | Semantic Scholar [semanticscholar.org]

- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. A new nonradioactive deoxyhypusine synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

The Impact of GC-7 on Cell Cycle Progression and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GC-7, or N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). This enzyme catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. The hypusination of eIF5A is critical for its function in protein synthesis and is essential for the proliferation of eukaryotic cells. Consequently, this compound has emerged as a valuable tool for studying the roles of DHS and hypusinated eIF5A in cellular processes and as a potential therapeutic agent in diseases characterized by uncontrolled cell proliferation, such as cancer. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression and proliferation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action

This compound competitively inhibits DHS, preventing the transfer of the aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor. This blockage of hypusination leads to an accumulation of inactive, unhypusinated eIF5A. The precise downstream effects of inactive eIF5A are still under investigation, but it is understood to disrupt the translation of a subset of mRNAs, many of which encode proteins crucial for cell cycle progression and proliferation.

Data Presentation: Quantitative Effects of this compound

The anti-proliferative effects of this compound have been documented across a range of cell lines. The following tables summarize the available quantitative data on its potency and its impact on cell cycle distribution.

Table 1: Antiproliferative Activity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |

| MYCN2 | Neuroblastoma | ~5 | MTS Assay | [1] |

| BE(2)-C | Neuroblastoma | ~25 | MTS Assay | [1] |

| Huh7 | Hepatocellular Carcinoma | >20 (low cytotoxicity) | CCK-8 Assay | [2] |

| Hep3B | Hepatocellular Carcinoma | >20 (low cytotoxicity) | CCK-8 Assay | [2] |

| SNU387 | Hepatocellular Carcinoma | >20 (low cytotoxicity) | CCK-8 Assay | [2] |

| SNU449 | Hepatocellular Carcinoma | >20 (low cytotoxicity) | CCK-8 Assay | [2] |

| H9 | T-cell leukemia | Not specified | Proliferation Assay | [3] |

| HeLa | Cervical Cancer | Not specified | Proliferation Assay | [3] |

| v-src-transformed NIH3T3 | Transformed mouse fibroblast | Not specified | Proliferation Assay | [3] |

| NIH3T3 | Mouse fibroblast | Not specified | Proliferation Assay | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment Conditions | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| CHO-K1 | Not specified | Reduced by 42% | Increased by 44% | Not specified | [3] |

Note: Quantitative data on IC50 values and detailed cell cycle distribution percentages for this compound are limited in the public domain. The tables will be updated as more data becomes available.

Signaling Pathways and Molecular Mechanisms

This compound's impact on the cell cycle is primarily mediated through the inhibition of eIF5A hypusination, which in turn affects key regulatory proteins. A significant pathway involves the induction of the cyclin-dependent kinase inhibitor p21 and the subsequent dephosphorylation of the retinoblastoma protein (Rb).

As depicted, this compound-mediated inhibition of DHS leads to a decrease in hypusinated eIF5A. This has been shown to cause an upregulation of the p21 protein.[3][4] p21 then inhibits the activity of cyclin D-CDK4/6 complexes, which are responsible for phosphorylating and inactivating the Rb protein.[4] Active, hypophosphorylated Rb sequesters the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This results in a G1 phase cell cycle arrest and a halt in cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are generalized protocols for key experiments.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Workflow:

Methodology:

-

Cell Treatment: Culture cells with or without this compound for a specified time.

-

Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol, which permeabilizes the cell membrane.

-

Staining: Centrifuge the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A to prevent the staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.

-

Data Analysis: The data is typically displayed as a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Western Blot Analysis of Cell Cycle Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p21 and Rb, in cell lysates.

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21 or anti-Rb), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between different samples.

Conclusion

This compound serves as a powerful pharmacological tool to investigate the critical role of eIF5A hypusination in cell cycle control and proliferation. Its ability to induce cell cycle arrest, primarily through the p21/Rb pathway, underscores the potential of targeting DHS for the development of novel anti-cancer therapies. The methodologies outlined in this guide provide a framework for researchers to further explore the multifaceted effects of this compound and its therapeutic potential. Further research is warranted to expand the quantitative understanding of this compound's effects across a broader range of cell types and to elucidate the full spectrum of downstream targets of hypusinated eIF5A.

References

- 1. N1-guanyl-1,7-diaminoheptane enhances the chemosensitivity of acute lymphoblastic leukemia cells to vincristine through inhibition of eif5a-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The relationship between GC-7, polyamine metabolism, and cancer

An In-depth Technical Guide: The Nexus of GC-7, Polyamine Metabolism, and Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines are essential polycationic molecules crucial for cell proliferation, differentiation, and survival. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, to sustain their rapid growth and division. This dependency presents a strategic vulnerability for anticancer therapy. A critical downstream effector of polyamine metabolism is the unique hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for its function in translating a specific subset of mRNAs, including those encoding key oncoproteins like MYC. This compound, a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS), the first enzyme in the hypusination pathway, has emerged as a critical tool for investigating this axis and as a promising therapeutic lead. This guide provides a comprehensive overview of the intricate relationship between polyamine metabolism, eIF5A hypusination, and cancer, with a focus on the mechanism and therapeutic potential of the DHS inhibitor, this compound.

The Polyamine Metabolism Pathway: Fueling Malignancy

The primary polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). Their biosynthesis is a tightly regulated process that is frequently upregulated in neoplastic cells to meet the high demands of proliferation.[1][2] The pathway begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC), a rate-limiting enzyme often overexpressed in cancer, to form putrescine.[3] Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM), a reaction catalyzed by spermidine synthase and spermine synthase, respectively.

Dysregulated polyamine metabolism is a hallmark of many cancers, where elevated levels are necessary for transformation and tumor progression.[1][4] These molecules are involved in nucleic acid and protein synthesis, chromatin structure stabilization, and protection from oxidative damage, all vital processes for cancer cell survival.[1]

The eIF5A Hypusination Pathway: A Critical Link to Cancer Proliferation

The biological effects of polyamines, particularly spermidine, are critically mediated through the post-translational modification of one specific protein: eukaryotic translation initiation factor 5A (eIF5A).[5][6] This unique modification, termed hypusination, is essential for eIF5A's activity and is catalyzed by two enzymes.

-

Deoxyhypusine Synthase (DHS): This enzyme catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine (B10760008) residue (Lys50 in humans) on the eIF5A precursor.[6]

-

Deoxyhypusine Hydroxylase (DOHH): This second enzyme hydroxylates the intermediate deoxyhypusine residue to form the mature, active hypusinated eIF5A (eIF5AHyp).[6][7]

Activated eIF5AHyp functions as a translation elongation factor, facilitating the synthesis of proteins containing difficult-to-translate sequences, such as polyproline tracts.[7][8] Many of these proteins are integral to cell cycle progression, apoptosis, and signal transduction, and their increased demand in cancer cells highlights the importance of the hypusination pathway.[5][7] Consequently, both eIF5A and the hypusination enzymes (DHS, DOHH) are often overexpressed in various cancers, correlating with poor patient prognosis.[5][6][9]

This compound: A Specific Inhibitor of Deoxyhypusine Synthase (DHS)

This compound (N1-guanyl-1,7-diaminoheptane) is a spermidine analogue that acts as a potent and specific competitive inhibitor of DHS.[9][10] By binding to the active site of DHS, this compound blocks the first and rate-limiting step of hypusination, preventing the activation of eIF5A.[8][11] This leads to an accumulation of inactive eIF5A precursor and a subsequent reduction in the translation of eIF5A-dependent proteins that are critical for cancer cell growth and survival.[5] The high specificity of this modification—affecting only eIF5A—makes DHS an attractive therapeutic target, and this compound serves as the archetypal molecule for its inhibition.[6]

Quantitative Efficacy of this compound in Preclinical Cancer Models

The anti-proliferative effects of this compound have been demonstrated across a wide range of cancer types in vitro. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |

|---|---|---|---|---|

| Neuroblastoma | MYCN2 | ~5 | 72 | [12] |

| Neuroblastoma | BE(2)-C | ~25 | 72 | [12] |

| Hepatocellular Carcinoma (HCC) | Huh7, Hep3B | >20 (low cytotoxicity) | 48 | [13] |

| Hepatocellular Carcinoma (HCC) | Multiple Lines | 50 - 100 (significant inhibition) | Not Specified | [12] |

| Colorectal Cancer (CRC) | HCT-116 | Not specified, but effective | Not Specified | [14] |

| Glioblastoma (GBM) | Multiple Lines | Effective (strong antiproliferative) | Not Specified | [11] |

| Breast Cancer | ER-negative | Effective (enhances Doxorubicin) | Not Specified |[15] |

Note: IC50 values can vary significantly between studies due to differences in experimental protocols and conditions.[16]

In vivo studies have corroborated the anti-tumor effects of this compound. In mouse models of MYC-driven B-cell lymphoma, daily intraperitoneal administration of this compound at 4 or 20 mg/kg significantly extended the overall survival of tumor-bearing mice compared to vehicle-treated controls.[9] Similarly, in preclinical models of colorectal cancer, blockade of the hypusination pathway demonstrated a remarkable growth inhibitory effect.[8]

Key Signaling Pathways and Cellular Processes Modulated by this compound

The inhibition of eIF5A hypusination by this compound triggers a cascade of downstream effects that collectively suppress the malignant phenotype.

-

Inhibition of MYC Translation: The MYC oncogene contains polyproline motifs, making its translation dependent on active eIF5AHyp. This compound treatment impairs MYC biosynthesis, dismantling a core driver of proliferation in many tumors, including colorectal cancer and lymphoma.[8][9]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to reverse EMT, a process critical for cancer cell invasion, metastasis, and chemoresistance.[13][15] In hepatocellular carcinoma, this compound reverses hypoxia-induced EMT by modulating the HIF-1α signaling pathway, thereby re-sensitizing resistant cells to chemotherapy.[13][17]

-

Cell Cycle Arrest and Apoptosis: By disrupting the synthesis of key cell cycle regulators, this compound treatment induces G1 phase cell cycle arrest.[11] This is often mediated by the upregulation of p21 and the dephosphorylation of the retinoblastoma (Rb) protein.[5][11][12] This is followed by the activation of caspase-mediated apoptosis.[11]

-

Suppression of the KRas/PEAK1 Axis: In pancreatic ductal adenocarcinoma (PDAC), oncogenic KRas upregulates eIF5A. Active eIF5A, in turn, is required for the expression of PEAK1, a nonreceptor tyrosine kinase essential for PDAC progression. This compound and other hypusination inhibitors suppress PEAK1 expression and inhibit PDAC cell growth.[7]

Experimental Protocols

Reproducible and robust methodologies are essential for studying the polyamine-hypusine axis. Below are generalized protocols for key experiments.

In Vitro DHS/DOHH Enzymatic Activity Assay

This protocol measures the enzymatic conversion of the eIF5A substrate.[18]

-

Materials: Recombinant human DHS or DOHH, recombinant eIF5A precursor (for DHS assay) or deoxyhypusinated eIF5A (for DOHH assay), [3H]-spermidine (for DHS assay), assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl), cofactors (NAD+ for DHS; Iron and Ascorbic acid for DOHH), quenching solution (10% Trichloroacetic acid - TCA).

-

Procedure:

-

Prepare a reaction mixture containing the enzyme, buffer, and cofactors.

-

Initiate the reaction by adding the eIF5A substrate and [3H]-spermidine (for DHS). For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) before adding the substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding cold 10% TCA to precipitate the protein.

-

Pellet the protein via centrifugation.

-

Wash the pellet to remove unincorporated radiolabel.

-

Quantify the incorporated radioactivity in the protein pellet using a scintillation counter. Alternatively, analyze the product formation (deoxyhypusine or hypusine) via LC-MS/MS.[18]

-

Cell Viability/Cytotoxicity Assay (CCK-8/MTT)

This protocol is used to determine the IC50 of this compound.[13]

-

Materials: Cancer cell line of interest, complete culture medium, this compound, 96-well plates, CCK-8 or MTT reagent, plate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Measurement of Intracellular Polyamine Levels by UHPLC-MS/MS

This protocol quantifies intracellular polyamines.[19]

-

Materials: Cell pellets, lysis buffer, internal standards (e.g., deuterated polyamines), protein precipitation solvent (e.g., acetonitrile), UHPLC-MS/MS system.

-

Procedure:

-

Harvest a known number of cells and wash with PBS.

-

Lyse the cells and add internal standards.

-

Precipitate proteins with a cold organic solvent.

-

Centrifuge to remove debris and collect the supernatant.

-

Analyze the supernatant using a UHPLC-MS/MS system equipped with a suitable column (e.g., HILIC).

-

Quantify putrescine, spermidine, and spermine concentrations by comparing their peak areas to those of the internal standards.

-

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of this compound in vivo.[9]

-

Materials: Immunocompromised mice (e.g., BALB/c nude), cancer cells (e.g., Eμ-Myc lymphoma cells), sterile PBS, this compound solution, vehicle control, calipers.

-

Procedure:

-

Subcutaneously or orthotopically implant a defined number of cancer cells into the mice.

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer treatment via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).

-

Monitor animal health and measure tumor volume with calipers regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).

-

Analyze data for tumor growth inhibition and effects on overall survival.

-

Conclusion and Future Directions

The polyamine metabolism and eIF5A hypusination pathway represent a critical axis for cancer cell proliferation and survival. The dependency of oncogenic translation programs, such as MYC, on this pathway underscores its significance as a therapeutic target. This compound, as a specific inhibitor of DHS, has been invaluable in elucidating these molecular mechanisms and has demonstrated significant anti-tumor activity in a variety of preclinical models.

Future research should focus on:

-

Combination Therapies: Combining DHS/DOHH inhibitors with standard chemotherapeutics or other targeted agents may yield synergistic effects and overcome resistance mechanisms.[11][20]

-

Development of Novel Inhibitors: While this compound is a powerful research tool, its polyamine-like structure may limit its therapeutic potential.[10] The development of new, non-peptidomimetic allosteric inhibitors with improved pharmacokinetic properties is a key objective for translating this strategy to the clinic.[10]

-

Biomarker Identification: Identifying patient populations whose tumors are most dependent on the hypusination pathway will be crucial for the clinical success of this therapeutic approach.

References

- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 3. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. portlandpress.com [portlandpress.com]

- 6. The translation factor eIF5A and human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eukaryotic translation initiation factor 5A in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. shop.sartorius.com [shop.sartorius.com]

- 20. Regulation of Expression of Deoxyhypusine Hydroxylase (DOHH), the Enzyme That Catalyzes the Activation of eIF5A, by miR-331-3p and miR-642-5p in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

GC-7's Impact on Protein Synthesis and Translation: A Core Mechanism Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The eukaryotic translation factor 5A (eIF5A) is a highly conserved protein essential for protein synthesis. Its activity is uniquely dependent on a post-translational modification known as hypusination. This process, critical for cell proliferation and survival, has emerged as a significant target in disease therapy, particularly in oncology. GC-7 (N1-guanyl-1,7-diaminoheptane) is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHPS), the rate-limiting enzyme in the hypusination pathway. By preventing the activation of eIF5A, this compound disrupts the synthesis of a specific subset of proteins, leading to profound cellular effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its direct impact on the translation machinery, and the downstream cellular consequences. It includes summaries of key quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the core biological processes.

The eIF5A Hypusination Pathway: The Direct Target of this compound

The activity of eIF5A is entirely dependent on the conversion of a single lysine (B10760008) residue into the unique amino acid, hypusine. This two-step enzymatic process is the sole known pathway for hypusine synthesis in eukaryotes.[1][2][3]

-

Deoxyhypusine Synthesis: Deoxyhypusine synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine (B129725) to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein.[1][2][4] This reaction is NAD+-dependent and is the rate-limiting step of the pathway.[4]

-

Hydroxylation: Deoxyhypusine hydroxylase (DOHH) then hydroxylates the intermediate deoxyhypusine residue to form the mature, active hypusinated eIF5A (eIF5AHyp).[1][2][4]

This compound is a structural analog of spermidine. It acts as a potent competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the first crucial step of hypusination.[5][6] This leads to an accumulation of unmodified, inactive eIF5A and a depletion of the functional, hypusinated form.

References

- 1. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]

- 6. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GC-7 on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC-7, a structural analog of spermidine, is a potent inhibitor of deoxyhypusine (B1670255) synthase (DHPS), a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification, known as hypusination, is essential for the proper function of eIF5A in translating a specific subset of cellular proteins, including several key components of the mitochondrial machinery. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Introduction to this compound and the eIF5A Hypusination Pathway

Polyamines, such as spermidine, are essential polycations involved in a myriad of cellular processes. One of their crucial roles is to serve as a substrate for the hypusination of eIF5A. This two-step enzymatic process, initiated by DHPS and completed by deoxyhypusine hydroxylase (DOHH), converts a specific lysine (B10760008) residue on eIF5A into hypusine. Hypusinated eIF5A is the active form of the protein, which facilitates the translation of mRNAs containing polyproline tracts or other difficult-to-translate sequences.

This compound acts as a competitive inhibitor of DHPS, thereby preventing the hypusination and activation of eIF5A.[1] This inhibition has profound consequences for cellular metabolism, particularly for mitochondrial function, as many proteins essential for oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle are dependent on hypusinated eIF5A for their efficient translation.[2]

Quantitative Effects of this compound on Mitochondrial Parameters

The inhibition of eIF5A hypusination by this compound leads to a significant downregulation of a subset of mitochondrial proteins, resulting in measurable changes in mitochondrial function.[3] The following tables summarize the key quantitative effects of this compound treatment on mitochondrial respiration, cellular ATP levels, and mitochondrial membrane potential across various experimental systems.

Table 1: Effects of this compound on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

| Cell Type | This compound Concentration | Duration of Treatment | Basal Respiration | Maximal Respiration | ATP-Linked Respiration | Spare Respiratory Capacity | Reference |

| Mouse Renal Proximal Tubule Cells (PCT) | 30 µM | 24 hours | Significantly decreased | Not reported | Not reported | Not reported | [4] |

| Cultured Cells (General) | Not specified | Not specified | Decreased | Not reported | Not reported | Not reported | [5] |

| Macrophages (M(IL-4)) | Not specified | 24 hours | Reduced | Not reported | Not reported | Not reported | [6] |

Table 2: Effects of this compound on Cellular ATP Levels

| Cell Type | This compound Concentration | Treatment Conditions | Change in ATP Levels | Reference |

| Cortical Neurons | Not specified | Oxygen-Glucose Deprivation (OGD) | Reduced OGD-induced ATP drop | [7] |

| Mouse Renal Proximal Tubule Cells (PCT) | 30 µM | Normoxia | No significant change | [5] |

| Mouse Renal Proximal Tubule Cells (PCT) | 30 µM | Anoxia | Prevented the anoxia-induced drop in ATP | [5] |

Table 3: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Type | This compound Concentration | Effect on ΔΨm | Reference |

| Cortical Neurons | Not specified | Induces membrane hyperpolarization, preserving mitochondrial membrane potential under depolarizing conditions. | [7] |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow to investigate its effects on mitochondrial function can be visualized through the following diagrams.

References

- 1. Role of eIF5A in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamines and eIF5A Hypusination Modulate Mitochondrial Respiration and Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting eIF5A Hypusination Prevents Anoxic Cell Death through Mitochondrial Silencing and Improves Kidney Transplant Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Early research and development of GC-7 as a DHS inhibitor

An In-depth Technical Guide to the Early Research and Development of GC-7 as a Deoxyhypusine (B1670255) Synthase (DHS) Inhibitor

Introduction

The post-translational modification of proteins is a critical regulatory mechanism in cellular function. One such unique modification is hypusination, which is essential for the activity of the eukaryotic translation initiation factor 5A (eIF5A). This process involves the conversion of a specific lysine (B10760008) residue on the eIF5A precursor into hypusine. The pathway is catalyzed by two key enzymes: deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[1] DHS catalyzes the first and rate-limiting step, transferring an aminobutyl moiety from the polyamine spermidine (B129725) to the eIF5A precursor.

Given that eIF5A is frequently overexpressed in various cancers and is implicated in diseases like HIV-1 infection and diabetes, the hypusination pathway has emerged as a promising therapeutic target.[1][2] Inhibition of DHS presents a strategic approach to block the activation of eIF5A, thereby interfering with the proliferation of cancer cells and other pathogenic processes. The most potent and widely studied inhibitor of DHS is N1-guanyl-1,7-diaminoheptane, commonly known as this compound.[1] This document provides a comprehensive technical overview of the early research and development of this compound, focusing on its mechanism of action, biochemical data, cellular effects, and the experimental protocols used in its characterization.

Mechanism of Action of this compound

This compound is a structural analog of spermidine, the natural substrate for DHS.[3][4] Its inhibitory action stems from its ability to mimic spermidine and bind to the active site of the DHS enzyme. X-ray crystallography studies have shown that this compound binds at the interface between two subunits of the DHS tetramer.[2] This binding competitively blocks the access of spermidine, thereby halting the first step of the hypusination process.[1] The potent nature of this inhibition is highlighted by its strong binding affinity.[1] However, the therapeutic application of this compound has been limited due to its polyamine-like structure, which can lead to poor selectivity and restricted bioavailability due to degradation by physiological polyamine oxidases.[1][3]

Quantitative Data Presentation

The efficacy of this compound as a DHS inhibitor has been quantified through various biochemical and cellular assays. The key quantitative data from early research are summarized below.

Table 1: Biochemical Potency of this compound

| Target | Inhibitor | Parameter | Value | Source |

|---|

| Deoxyhypusine Synthase (DHS) | this compound | Ki | 10 nM |[1] |

Note: The Km of the physiological substrate, spermidine, is approximately 5 µM, making this compound a highly potent inhibitor, with a Ki value ~500 times lower than the substrate's Km.[1]

Table 2: Cellular Effects of this compound on Various Cell Lines

| Cell Line | Cell Type / Disease | Effect(s) | Key Findings / Concentrations | Source(s) |

|---|---|---|---|---|

| CHO-K1 | Chinese Hamster Ovary | Antiproliferative, Cell Cycle Arrest | Reduces G1 phase population by 42% and increases S phase population by 44%. | [5] |

| H9, HeLa, v-src-transformed NIH3T3 | T-cell lymphoma, Cervical Cancer, Fibrosarcoma | Antiproliferative | Inhibits proliferation in both anchorage-dependent and -independent conditions. Acts as a general antiproliferative agent. | [5] |

| Neuroblastoma (NB) cell lines | Neuroblastoma | Antiproliferative, Apoptosis | Inhibits proliferation in a dose-dependent manner. Induces p21 and reduces total and phosphorylated Rb proteins. Synergistic with DFMO to induce apoptosis via caspases 3/7/9. | [6] |

| Human Oral Keratinocytes (immortalized and malignant) | Oral Cancer | Antiproliferative, Apoptosis | Induces apoptosis through mitochondrial and AMPK pathways. | [7] |

| Endothelial Cells | N/A | Antiproliferative, Apoptosis | Inhibits endothelial cell proliferation and induces apoptosis. | [7] |

| Huh7, Hep3B | Hepatocellular Carcinoma (HCC) | Chemosensitization, EMT reversal | At 20 µM, enhances sensitivity to doxorubicin (B1662922) under hypoxic conditions. Reverses doxorubicin-induced EMT. Higher concentrations (40-100 µM) are cytotoxic. |[8] |

Cellular Signaling and Preclinical Observations

This compound's inhibition of DHS and subsequent reduction in active eIF5A triggers several downstream cellular effects, primarily culminating in cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: In multiple cell lines, this compound treatment leads to a halt in cell cycle progression.[5] A key mechanism identified in neuroblastoma cells involves the induction of the cell cycle inhibitor p21.[6] This leads to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for progression from the G1 to the S phase of the cell cycle.[6] This G1/S arrest prevents cellular proliferation.[5]

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cells.[7] Studies indicate the involvement of the intrinsic (mitochondrial) pathway and the activation of AMPK.[7] In neuroblastoma cells, a combination of this compound with the ornithine decarboxylase inhibitor DFMO synergistically induces apoptosis through the activation of caspases 3, 7, and 9.[9]

-

Preclinical Animal Models: The therapeutic potential of this compound has been explored in preclinical models. In a porcine model of brain death-induced kidney injury, preconditioning with this compound (3 mg/kg IV) before transplantation was protective.[10] The treatment reduced markers of oxidative stress and increased the expression of mitochondrial protective proteins (PGC1α) and antioxidant proteins (SOD2, HO-1, NRF2).[10] This resulted in better kidney function and less fibrosis post-transplantation.[10]

Experimental Protocols